6-Methyl-5-phenyl-6H-1,3,4-thiadiazin-2-amine
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Overview
Description
6-Methyl-5-phenyl-6H-1,3,4-thiadiazin-2-amine is a heterocyclic compound that belongs to the thiadiazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-phenyl-6H-1,3,4-thiadiazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . This method allows for the formation of the thiadiazine ring, which is a crucial structural component of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-phenyl-6H-1,3,4-thiadiazin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
6-Methyl-5-phenyl-6H-1,3,4-thiadiazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-5-phenyl-6H-1,3,4-thiadiazin-2-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar thiadiazine ring structure and have comparable pharmacological activities.
Quinoxaline derivatives: These compounds also have a heterocyclic structure and are studied for their biological activities.
Uniqueness
6-Methyl-5-phenyl-6H-1,3,4-thiadiazin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl and phenyl groups can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
Properties
CAS No. |
54418-76-7 |
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Molecular Formula |
C10H11N3S |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
6-methyl-5-phenyl-6H-1,3,4-thiadiazin-2-amine |
InChI |
InChI=1S/C10H11N3S/c1-7-9(12-13-10(11)14-7)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,13) |
InChI Key |
ZLAWBNRKZLGQBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NN=C(S1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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